molecular formula C12H15NO2 B6258357 methyl 2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate CAS No. 1391217-71-2

methyl 2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate

Cat. No.: B6258357
CAS No.: 1391217-71-2
M. Wt: 205.25 g/mol
InChI Key: IFHHLBCJXNITOB-UHFFFAOYSA-N
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Description

Methyl 2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate is a chemical compound belonging to the class of tetrahydroquinolines. It is characterized by its molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol

Preparation Methods

The synthesis of methyl 2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate typically involves the hydrogenation of quinaldine, followed by esterification. One common method includes the use of palladium on carbon (Pd/C) as a catalyst under hydrogen gas at atmospheric pressure . The reaction conditions are carefully controlled to ensure the selective hydrogenation of the quinoline ring to form the tetrahydroquinoline derivative. Industrial production methods may involve similar catalytic hydrogenation processes but on a larger scale with optimized reaction conditions for higher yields and purity .

Mechanism of Action

The mechanism of action of methyl 2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound . Further research is needed to fully elucidate these mechanisms and their implications for therapeutic use .

Comparison with Similar Compounds

Methyl 2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate can be compared with other similar compounds, such as:

Properties

CAS No.

1391217-71-2

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

methyl 2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate

InChI

InChI=1S/C12H15NO2/c1-8-3-4-9-7-10(12(14)15-2)5-6-11(9)13-8/h5-8,13H,3-4H2,1-2H3

InChI Key

IFHHLBCJXNITOB-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(N1)C=CC(=C2)C(=O)OC

Purity

95

Origin of Product

United States

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